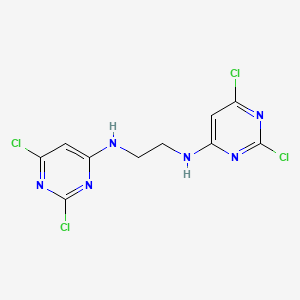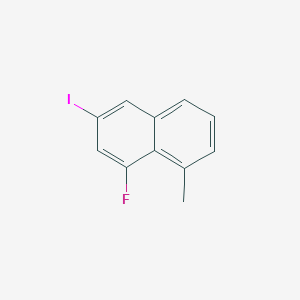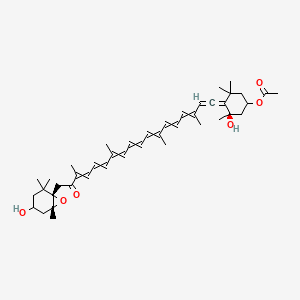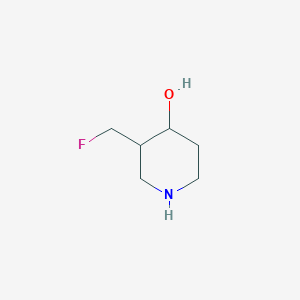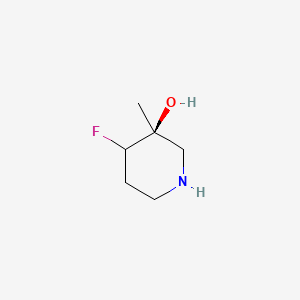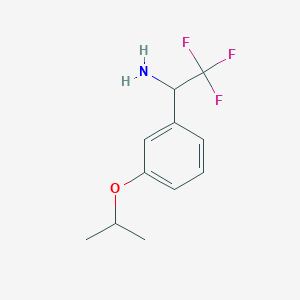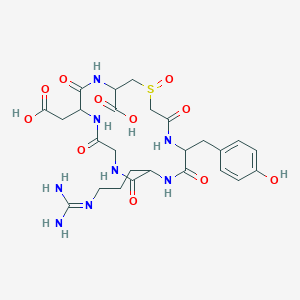![molecular formula C26H44NNaO7 B14789721 sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate](/img/structure/B14789721.png)
sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sodium taurocholate can be synthesized through the conjugation of cholic acid with taurine. The reaction typically involves the activation of cholic acid with a coupling agent such as carbodiimide, followed by the addition of taurine in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of sodium taurocholate often involves the extraction and purification of bile from animals, followed by chemical modification to produce the desired compound. This process includes steps like hydrolysis, extraction, and crystallization to ensure high purity and yield .
化学反应分析
Types of Reactions
Sodium taurocholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different bile acids.
Reduction: Reduction reactions can modify its hydroxyl groups.
Substitution: It can participate in substitution reactions where its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic reagents and catalysts.
Major Products Formed
The major products formed from these reactions include various bile acids and their derivatives, which have different physiological roles and applications .
科学研究应用
Sodium taurocholate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: It plays a role in studying lipid metabolism and transport.
Medicine: It is used in drug delivery systems to enhance the absorption of poorly soluble drugs.
Industry: It is employed in the formulation of detergents and cleaning agents.
作用机制
Sodium taurocholate exerts its effects by emulsifying fats in the small intestine, which enhances the digestion and absorption of dietary lipids. It interacts with bile acid receptors and transporters, facilitating the formation of micelles that solubilize lipids for absorption .
相似化合物的比较
Similar Compounds
Sodium glycocholate: Another bile salt with similar emulsifying properties.
Sodium deoxycholate: A bile salt with a slightly different structure and function.
Sodium chenodeoxycholate: Known for its role in dissolving cholesterol gallstones.
Uniqueness
Sodium taurocholate is unique due to its specific structure, which allows it to effectively emulsify fats and enhance lipid absorption. Its role in drug delivery systems also sets it apart from other bile salts .
属性
分子式 |
C26H44NNaO7 |
|---|---|
分子量 |
505.6 g/mol |
IUPAC 名称 |
sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate;hydrate |
InChI |
InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+;;/m0../s1 |
InChI 键 |
YWROUPFMHKARON-PLCYQCFJSA-M |
手性 SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.O.[Na+] |
规范 SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


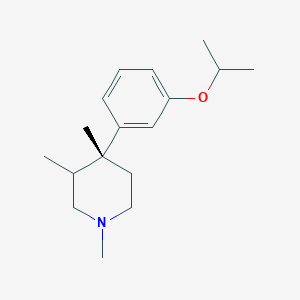
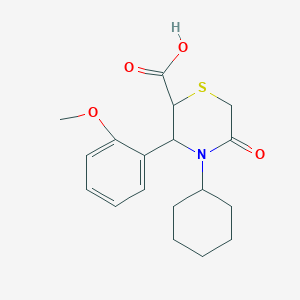
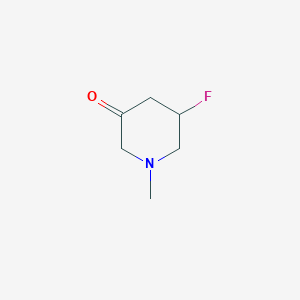
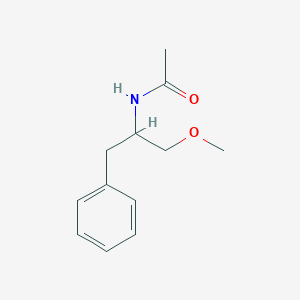
![2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide](/img/structure/B14789676.png)
![potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate](/img/structure/B14789678.png)
